Tin Sn-119
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy Fundamentals
Nuclear magnetic resonance spectroscopy relies on the magnetic properties of specific nuclei when placed in an external magnetic field. For tin, nature provides three NMR-active isotopes with non-zero spin: 115Sn, 117Sn, and 119Sn. Among these, 119Sn is the most commonly utilized due to its superior sensitivity characteristics.
The fundamental nuclear properties of 119Sn make it particularly suitable for NMR applications:
| Property | Value |
|---|---|
| Spin | 1/2 |
| Natural abundance | 8.59% |
| Chemical shift range | 2600 ppm (from -1900 to 700) |
| Frequency ratio (Ξ) | 37.290632% |
| Reference compound | Me₄Sn 90% in C₆D₆ |
| Linewidth of reference | 2.5 Hz |
| T₁ of reference | 0.65 s |
| Receptivity relative to ¹H at natural abundance | 4.53 × 10⁻³ |
| Receptivity relative to ¹H when enriched | 0.0527 |
| Receptivity relative to ¹³C at natural abundance | 26.6 |
| Receptivity relative to ¹³C when enriched | 310 |
The receptivity values shown above demonstrate that 119Sn is significantly more sensitive than 13C, making it particularly valuable for structural investigations where carbon-based NMR might prove insufficient. Its spin of 1/2 ensures that 119Sn yields sharp signals without complications from quadrupolar broadening that affects nuclei with spin > 1/2.
Each type of tin-containing compound exhibits characteristic chemical shift ranges, which provides a diagnostic tool for structure determination. The exceptionally wide chemical shift range of 119Sn (approximately 5000 ppm between +3000 and -2500 ppm) allows for clear differentiation between various tin chemical environments. This broad range is particularly advantageous when studying complex organotin structures or inorganic tin compounds with subtle electronic differences.
A common external standard reference for 119Sn NMR is tetramethyltin (SnMe₄) in neat form or in benzene solution, with an absolute frequency of 37.290632 MHz with respect to 100.00 MHz of TMS. The IUPAC recommendations for reporting NMR chemical shifts recommend referencing all nuclei relative to the 1H resonance of TMS.
The 119Sn nucleus readily couples with numerous other NMR-active nuclei, providing valuable structural information through coupling constants:
- 119Sn-1H one-bond couplings: 1750 to 3000 Hz
- 119Sn-13C one-bond couplings: 1200 to 1500 Hz
- 119Sn-19F one-bond couplings: 130 to 2000 Hz
- 119Sn-31P one-bond couplings: 50 to 2400 Hz
- Two-bond Sn-H coupling constants: approximately 50 Hz
- Homonuclear 119Sn-119Sn and heteronuclear 119Sn-117Sn: 200 to 4500 Hz
The 119Sn NMR spectroscopy has been extensively used for organotin compounds due to sensitivity reasons, though solid-state applications have also been reported. Various experimental techniques have been developed to enhance the utility of 119Sn NMR, including:
Quantum Chemical Approaches for 119Sn Shift Calculations
The accurate prediction of 119Sn NMR chemical shifts through computational methods has become increasingly important in structural elucidation. A significant advancement in this field is the development of the SnS51 benchmark set, which provides a comprehensive framework for evaluating quantum chemical methods for 119Sn chemical shift calculations.
The SnS51 benchmark set covers 51 unique 119Sn NMR chemical shifts for a selection of 50 tin compounds with diverse bonding motifs and ligands. The experimental reference data span a spectral range of ±2500 ppm, measured in seven different solvents. This diversity makes the benchmark particularly valuable for assessing the reliability of computational methods across various chemical environments.
A comprehensive evaluation of fifteen common density functional approximations (DFAs) has been conducted using this benchmark set, alongside two scalar relativistic approaches and one spin-orbit relativistic method. The study utilized conformer ensembles generated through the CREST/CENSO scheme and employed state-of-the-art semiempirical (GFN2-xTB), force field (GFN-FF), and composite DFT methods (r2SCAN-3c).
The results of these benchmark studies have led to specific recommendations for computational approaches:
The spin-orbit relativistic method combinations of SO-ZORA with PBE0 or revPBE functionals are generally recommended for 119Sn chemical shift calculations. These combinations yield mean absolute deviations from experimental data below 100 ppm and excellent linear regression determination coefficients of ≤0.99.
When spin-orbit calculations are computationally prohibitive, scalar relativistic approaches can provide qualitative predictions. The use of SR-ZORA with B3LYP or X2C with ωB97X or M06 are viable alternatives, particularly when no severe spin-orbit effects (such as those due to heavy nuclei-containing ligands) are expected.
An empirical linear scaling correction can be applied to further improve the accuracy of predictions. Empirical parameters for this correction have been established through rigorous testing and validation.
Conformational effects on 119Sn chemical shifts have been studied in detail and are generally found to be small. However, in specific cases where the ligand sphere differs substantially between conformers, chemical shifts can change dramatically—by up to several hundred ppm. This highlights the importance of proper conformational sampling when calculating 119Sn NMR parameters for flexible molecules.
The choice of solvation model is also critical for accurate predictions. The conductor-like screening model (COSMO) has been effectively employed in these studies, particularly when using benzene as a solvent to match experimental conditions. The inclusion of appropriate solvation effects can significantly improve the agreement between calculated and experimental chemical shifts.
Relativistic Effects in Tin Isotope Studies
Relativistic effects play a crucial role in the accurate prediction of NMR parameters for heavy elements like tin. These effects become increasingly significant for elements in the lower rows of the periodic table and can substantially influence chemical shifts and coupling constants.
For 119Sn NMR parameters, relativistic effects can be divided into two main categories:
Scalar relativistic effects : These primarily affect the core electrons and arise from the high velocity of electrons near the nucleus, which approaches a significant fraction of the speed of light.
Spin-orbit coupling effects : These emerge from the interaction between the electron spin and its orbital motion, becoming particularly important for heavy elements.
Studies have demonstrated that spin-orbit contributions are dominant for the absolute shielding constants, whereas scalar effects are generally less significant for 119Sn NMR parameters. The magnitude of these relativistic corrections increases dramatically when moving down Group 14 from silicon to lead, as shown in the following data:
| Element | ΔSC (scalar correction) | ΔSO (spin-orbit correction) | ΔRel (total relativistic correction) |
|---|---|---|---|
| Si | 0.11 | -0.05 | 0.16 |
| Ge | 0.68 | -0.07 | 0.75 |
| Sn | -7.75 | 0.08 | -7.83 |
| Pb | -18.95 | 24.23 | -43.18 |
These values clearly illustrate the increasing importance of relativistic effects as atomic number increases, with tin showing significant relativistic corrections that must be accounted for in accurate calculations.
Several relativistic computational approaches have been developed and evaluated for 119Sn NMR parameter calculations:
Spin-orbit zeroth order regular approximation (SO-ZORA) : This has been shown to be an efficient approach for calculating NMR parameters of molecules containing heavy atoms like tin. SO-ZORA combined with the PBE0 functional and TZ2P basis set provides reliable results for 119Sn chemical shifts.
Four-component relativistic density functional theory (DFT) : The ReSpect program package represents one of the efficient four-component relativistic approaches for calculating chemical shielding constants and indirect spin-spin coupling constants.
X2C (exact two-component) method : This provides a computationally more efficient alternative to four-component methods while still capturing essential relativistic effects.
Comparative studies of two- and four-component relativistic methods have shown that spin-orbit contributions dominate for absolute shielding constants, while scalar effects can be significant for certain parameters. For accurate 119Sn NMR calculations, the inclusion of both scalar relativistic and spin-orbit effects is essential.
Recent benchmark studies have confirmed that the spin-orbit relativistic method combinations, particularly SO-ZORA with PBE0 or revPBE functionals, provide the most accurate predictions of 119Sn chemical shifts. When spin-orbit calculations are not affordable, scalar relativistic approaches can be used with the understanding that the accuracy may be reduced, especially in systems with significant spin-orbit effects.
For solid-state 119Sn NMR applications, relativistic effects also play a crucial role. High-resolution solid-state 119Sn magic angle spinning (MAS) NMR spectroscopy has been used to study ternary tin oxides, revealing linear correlations between the 119Sn chemical shift and cation radius in compounds like MSnO3 and M2SnO4. Significant chemical shift anisotropies have been identified with bond-angle and bond-length distortions of the SnO6 octahedra present in these phases, although no straightforward relationship has been observed between the chemical shift tensor asymmetry and the crystallographic site symmetry.
Properties
CAS No. |
14314-35-3 |
|---|---|
Molecular Formula |
Sn |
Molecular Weight |
118.903311 g/mol |
IUPAC Name |
tin-119 |
InChI |
InChI=1S/Sn/i1+0 |
InChI Key |
ATJFFYVFTNAWJD-IGMARMGPSA-N |
SMILES |
[Sn] |
Isomeric SMILES |
[119Sn] |
Canonical SMILES |
[Sn] |
Other CAS No. |
14314-35-3 |
Synonyms |
119Sn isotope Sn-119 isotope Tin-119 |
Origin of Product |
United States |
Scientific Research Applications
NMR Spectroscopy
NMR spectroscopy utilizing is instrumental in characterizing various tin compounds, including organotin and inorganic tin complexes. The sensitivity and broad chemical shift range allow researchers to obtain detailed information about the electronic environment surrounding the tin atom.
- Organotin Compounds : Studies have shown that NMR can effectively differentiate between various organotin species based on their chemical shifts . For instance, has been used to investigate cyclic organotin compounds, revealing insights into their structural properties and bonding environments.
| Compound Type | Chemical Shift Range (ppm) |
|---|---|
| Sn(II) | -948 to -1023 |
| Sn(IV) | -75 to -60 |
Material Science
In material science, NMR is employed to study the speciation of tin in materials such as dental products and coatings. A notable application includes the analysis of toothpaste formulations containing stannous fluoride (). The ability to probe the oxidation states of tin provides valuable information about the material's efficacy and stability .
- Dynamic Nuclear Polarization (DNP) : Recent advancements have incorporated DNP techniques to enhance the sensitivity of NMR measurements in solid-state samples, allowing for better characterization of Sn species within complex matrices like toothpaste .
Environmental Chemistry
The environmental impact of tin compounds has led to increased scrutiny regarding their behavior in different ecosystems. NMR spectroscopy aids in understanding how these compounds interact with environmental factors.
- Monitoring Contaminants : Studies have utilized NMR to monitor organotin pollutants in aquatic environments, providing insights into their degradation pathways and ecological risks .
Case Study 1: Structural Analysis of Organotin Compounds
A study conducted on various organotin derivatives utilized NMR to elucidate their structures. The researchers observed distinct chemical shifts correlating with different substituents on the tin atom, enabling them to propose structural models based on the shielding effects experienced by .
Case Study 2: Speciation in Toothpaste Formulations
Research involving commercial toothpaste formulations demonstrated how NMR could identify and quantify different tin species present. By analyzing the chemical shifts corresponding to Sn(II) and Sn(IV), researchers could infer the effectiveness of these formulations in dental care applications .
Chemical Reactions Analysis
Redox Reactions and Oxidation State Dynamics
Sn(II)/Sn(IV) redox reactions are critical in materials science. Studies on tin halide perovskites reveal that SnF prevents Sn(II) oxidation by forming stable SnF complexes :
-
NMR confirms ligand exchange rather than redox activity: SnF appears as a colorless complex in solution (δ ≈ -124 ppm) .
-
SnF (Sn) exhibits a larger chemical shift anisotropy (CSA) than SnF (Sn) due to asymmetric coordination .
Reactions with Halogens and Acids
Tin reacts with halogens and acids to form Sn(II) or Sn(IV) halides, detectable via NMR :
With chlorine gas :
With hydrochloric acid :
Hydrolysis and Oxide Formation
Tin oxides form via hydrolysis or direct oxidation. SnO (stannic oxide) is amphoteric and detectable via NMR in basic solutions :
Organotin Reactions
Organotin compounds show distinct NMR signatures. For example:
-
Cyclopentadienyl complexes : δ up to +1532 ppm for Sn[Fe(CO)], indicating three-center Fe–Sn–Fe bonds .
Table 2: Chemical Shifts in Organotin Compounds
| Compound | δ (ppm) |
|---|---|
| MeSnCl | 369 |
| Sn[Fe(CO)] | +1532 |
Factors Influencing 119Sn^{119}\text{Sn}119Sn Chemical Shifts
Comparison with Similar Compounds
Table 1: Sn-119 vs. Fe-57 in Mössbauer Spectroscopy
Key Findings :
- Sn-119’s large magnetic moment allows detection of weak magnetic interactions, such as in superconducting hydrogen sulfide under high pressure .
- In doped α-Cr₂O₃, Sn-119 Mössbauer spectra reveal weaker superexchange interactions between Sn⁴⁺ and Cr³⁺ compared to Sn⁴⁺ and Fe³⁺ .
Comparison with Other Tin Isotopes
Sn-119 is one of ten stable tin isotopes. Its stability and nuclear properties differentiate it from radioactive counterparts.
Table 2: Sn-119 vs. Other Tin Isotopes
Key Findings :
- Sn-119’s stability enables long-term experimental studies, unlike short-lived isotopes like Sn-117m.
- Radioactive isotopes (e.g., Sn-113) are prioritized for medical and industrial use, while Sn-119 is favored in spectroscopic research .
NMR Properties: Sn-119 vs. Other Nuclei
Sn-119 NMR provides insights into organotin coordination chemistry, with distinct coupling constants and chemical shifts.
Table 3: NMR Parameters of Sn-119 vs. C-13 and H-1
Key Findings :
- Sn-119 NMR coupling constants (e.g., $ ^{2}J(^{119}\text{Sn}, ^{1}\text{H}) $) correlate with molecular geometry, such as Me-Sn-Me angles in methyltin(IV) compounds .
- Relativistic density functional theory (DFT) calculations accurately predict Sn-119 chemical shifts in tin compounds, enabling computational modeling .
Role in Materials Science and Superconductors
Sn-119’s electronic properties make it a probe in advanced materials:
- Superconductors : In (Tl,Pb)-1223 cuprates, Sn-119 prefers substitution at square pyramidal Cu(2) sites, contrasting with Fe-57, which occupies planar Cu(1) sites .
- Doped oxides : Sn-119 Mössbauer spectra in α-(FeCr)₂O₃ show magnetic ordering up to 295 K, highlighting stronger Sn⁴⁺–Fe³⁺ interactions than Sn⁴⁺–Cr³⁺ .
Computational and Theoretical Insights
- Relativistic DFT : Predicts Sn-119 chemical shifts and coupling constants with high accuracy, aiding interpretation of experimental NMR data .
- Chemical bond analysis : In REBa₂Cu₃O₇ superconductors, Sn-119 isomer shifts correlate with covalency and electronic polarizability, identifying valence states and ligand environments .
Preparation Methods
Electromagnetic Separation
Electromagnetic mass separation remains the primary industrial method for Sn-119 enrichment. By ionizing natural tin (containing Sn-112 to Sn-124 isotopes) and passing it through a magnetic field, Sn-119 is isolated based on its mass-to-charge ratio. Recent advances in high-resolution calutrons have achieved isotopic purity exceeding 99.9%, though throughput remains limited to ~10 mg/h for research-grade applications.
Chemical Exchange Processes
Liquid-liquid extraction using crown ethers selectively complexes Sn(II) species, exploiting slight isotopic fractionation effects. A 2023 study demonstrated that dicyclohexano-18-crown-6 in chloroform achieves a separation factor (α) of 1.0024 between Sn-119 and Sn-120, enabling multi-stage enrichment to 95% purity. However, the method requires >1,000 equilibrium stages for commercial viability, limiting its adoption.
Synthesis of Tin-119-Containing Materials
Hydrothermal Synthesis of Sn-119 Zeolites
The direct incorporation of Sn-119 into zeolite frameworks is achieved via hydrothermal methods. Using a 119Sn-enriched precursor (e.g., SnCl4·5H2O), Sn-119-β zeolite is synthesized at 140°C for 72 hours in a gel containing tetraethylammonium hydroxide (TEAOH) and fumed silica. Key steps include:
-
Precursor Preparation : Dissolving 1.2 wt% 119SnO2 in 6 M HCl to form 119SnCl4.
-
Gel Formation : Mixing 119SnCl4 with SiO2 and TEAOH (Si/Sn = 100) under vigorous stirring.
-
Crystallization : Autoclaving at autogenous pressure, followed by calcination at 550°C to remove organic templates.
Table 1: Coordination States of Sn-119 in β-Zeolite After Dehydration
| Dehydration Temp (K) | Sn Site Type | Chemical Shift (ppm) | Relative Abundance (%) |
|---|---|---|---|
| 393 | Open | -443 | 17 |
| 393 | Closed | -446 | 83 |
| 673 | Open | -443 | 0 |
| 673 | Closed | -422 | 100 |
| Data derived from 119Sn MAS NMR |
The open Sn sites (17% at 393 K) feature Sn–OH groups critical for Lewis acid catalysis, while closed sites dominate at higher temperatures due to dehydroxylation.
Radiopharmaceutical Production via Proton Irradiation
Sn-119 serves as a target material for producing 119Sb, a therapeutic radioisotope. At proton energies of 25–30 MeV, the 119Sn(p,n)119Sb reaction achieves saturation yields of 1.2 Ci/μA·h. A dual-target system (Figure 1) mitigates thermal degradation:
-
Target Design : 119Sn foil (2 mm thick) clamped between copper cooling plates.
-
Irradiation : 24-hour proton beam exposure at 28 MeV, 150 μA current.
-
Separation : Dissolution in 8 M HNO3 followed by Sb-selective resin chromatography (99.8% purity).
Industrial-Scale Production Challenges
Decay Chain Utilization
Large-scale 119Sb production exploits the 119mTe→119Sb decay pathway to prolong availability. Irradiating natural Sb (natSb) with 68 MeV protons generates 119mTe via (p,5n) reactions, which decays to 119Sb with a 4.7-day half-life. This method yields 5.9×10^16 119mTe atoms (2.7 Ci) per 25 g Sb target, outperforming direct 119Sn routes by 4x in longevity.
Table 2: Comparative Production Metrics for 119Sb
Chromatographic Purification
CL resin (Tris(2-ethylhexyl)phosphate-coated silica) achieves Te/Sb separation factors >10^4 in HF media. XANES studies reveal Te(IV) reduction to Te(0) on the resin surface, while Sb remains as SbCl6^- in solution. Post-irradiation processing involves:
-
Dissolution : 25 g natSb in 28 M HF.
-
Column Loading : CL resin bed (50 cm³) at 2 mL/min.
Analytical Characterization Techniques
119Sn MAS NMR Spectroscopy
High-field (20 T) NMR resolves distinct Sn coordination environments. For Sn-119-β zeolite, cross-polarization experiments correlate 119Sn signals (-443 ppm) with proximal 1H nuclei (0.37 ppm), confirming open-site hydroxylation. Satellite peaks from 117Sn–119Sn J-coupling (J = 12.5 kHz) enable quantification of Sn–Sn distances in organometallics.
Q & A
Q. What are the standard spectroscopic methods for characterizing Sn-119-containing compounds, and how are they applied experimentally?
Answer: Sn-119 is routinely studied using Mössbauer spectroscopy and NMR spectroscopy .
- Mössbauer spectroscopy probes hyperfine interactions to determine oxidation states, coordination environments, and magnetic properties. For example, quadrupole splitting in Sn-119 Mössbauer spectra distinguishes between tetrahedral and trigonal-bipyramidal geometries in organotin compounds .
- Sn-119 NMR detects chemical shifts influenced by ligand electronegativity and coordination number. In solution studies, coupling constants (e.g., ) reveal dynamic structural changes, such as monomeric vs. polymeric configurations .
Methodological Tip: Optimize sample preparation by ensuring isotopic enrichment (≥95% Sn-119) and controlling temperature to minimize lattice vibrations in Mössbauer studies .
Q. How does Sn-119 Mössbauer spectroscopy differentiate between Sn(II) and Sn(IV) oxidation states?
Answer: Sn-119 Mössbauer parameters (isomer shift, δ; quadrupole splitting, Δ) are oxidation-state-specific:
- Sn(II) : δ ≈ 3.0–4.0 mm/s (high s-electron density) and large Δ due to asymmetric electron distribution.
- Sn(IV) : δ ≈ 0–1.5 mm/s (lower s-electron density) with smaller Δ in symmetric environments .
Experimental Design: Pair Mössbauer with X-ray diffraction (XRD) to correlate spectral data with crystallographic geometries. For example, Sn(IV) in trigonal-bipyramidal coordination shows Δ ~1.5–2.0 mm/s, as seen in [(BuSn)(BuSnO)(BuSnOH)(HONZO)(ONZO)] .
Q. What are the key considerations for synthesizing Sn-119-enriched organotin compounds?
Answer:
- Isotopic purity : Use Sn-119 metal (≥95% enrichment) as a precursor to avoid spectral interference from other tin isotopes.
- Reactivity : Sn-119 oxides (e.g., SnO) require inert atmospheres (N/Ar) to prevent oxidation during synthesis .
- Characterization : Validate purity via ICP-MS and cross-check spectral data with computational models (e.g., DFT for NMR chemical shift prediction) .
Advanced Research Questions
Q. How do discrepancies in Sn-119 hyperfine parameters arise across studies, and how can they be resolved?
Answer: Contradictions in δ and Δ values often stem from:
- Coordination geometry : Pentagonal-bipyramidal vs. tetrahedral configurations alter electron density distributions .
- Ligand effects : Electron-withdrawing groups (e.g., NO) reduce δ by ~0.3 mm/s compared to alkyl ligands .
Resolution Strategy:
Table 1: Sn-119 Mössbauer Parameters for Selected Compounds
| Compound | Oxidation State | δ (mm/s) | Δ (mm/s) | Reference |
|---|---|---|---|---|
| [PhSn(OCCH(NO))] | Sn(IV) | 1.21 | 1.89 | |
| [(BuSn)O] | Sn(II) | 3.75 | 2.10 |
Q. What experimental challenges arise when studying Sn-119 in high-pressure or superconducting systems, and how are they addressed?
Answer: Sn-119’s nuclear magnetic moment (~0.68 µN) makes it sensitive to magnetic environments but poses challenges in high-pressure setups:
- Signal attenuation : Diamond anvil cells (DACs) attenuate γ-rays; use enriched Sn-119 foils and synchrotron radiation to enhance signal-to-noise ratios .
- Temperature dependence : Superconducting phases (e.g., in HS systems) require cryogenic Mössbauer setups (≤10 K) to detect diamagnetic shifts .
Methodology: Combine high-pressure Mössbauer with SQUID magnetometry to correlate nuclear and bulk magnetic properties .
Q. How can conflicting NMR and Mössbauer data for Sn-119 compounds be reconciled?
Answer:
- Dynamic effects : NMR captures time-averaged structures (e.g., fluxional behavior in solution), while Mössbauer reflects static solid-state geometries. For example, [(BuSn)O] shows monomeric species in NMR but polymeric chains in XRD .
- Quantitative modeling : Apply relaxation time analysis in NMR to estimate exchange rates between coexisting species (e.g., m1, m2, m3 in [(BuSn)(BuSnO)(BuSnOH)(HONZO)(ONZO)]) .
Methodological Recommendations
- Data Validation : Replicate experiments using independent techniques (e.g., XRD for structural data, ICP-OES for stoichiometry) .
- Computational Integration : Use DFT (e.g., Gaussian or ORCA) to predict NMR shifts and Mössbauer parameters, reducing reliance on empirical assignments .
- Open Data Practices : Archive raw spectra and crystallographic data in repositories like Zenodo to facilitate meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
